4-Hydroxy-4-phenylthiolan-2-one
Description
4-Hydroxy-4-phenylthiolan-2-one is a sulfur-containing cyclic ketone with a hydroxyl and phenyl substituent at the 4-position of a thiolane (saturated five-membered ring with one sulfur atom). Its molecular formula is C₁₀H₁₀O₂S, and its structure features a thiolan-2-one core (C₄H₆OS) modified by a 4-hydroxy-4-phenyl group.
Properties
CAS No. |
71023-04-6 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
4-hydroxy-4-phenylthiolan-2-one |
InChI |
InChI=1S/C10H10O2S/c11-9-6-10(12,7-13-9)8-4-2-1-3-5-8/h1-5,12H,6-7H2 |
InChI Key |
SXTFUKJGWRUKOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)SCC1(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-phenylthiolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with thioacetic acid in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiolane ring.
Industrial Production Methods: Industrial production of 4-Hydroxy-4-phenylthiolan-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4-phenylthiolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Phenylthiolan-2-one.
Reduction: 4-Hydroxy-4-phenyldihydrothiolan.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 4-Hydroxy-4-phenylthiolan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: In the industrial sector, 4-Hydroxy-4-phenylthiolan-2-one is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-phenylthiolan-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects. The sulfur atom in the thiolane ring can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Mandelic Acid ((±)-2-Hydroxy-2-phenylethanoic acid)
- Structure : Aromatic hydroxyl group attached to a chiral carbon, with a carboxylic acid group.
- Key Differences : Mandelic acid is a linear hydroxy acid, whereas 4-Hydroxy-4-phenylthiolan-2-one is a cyclic thiolactone. The sulfur atom in the latter enhances lipophilicity and may alter metabolic stability compared to oxygen-based lactones .
- Applications : Mandelic acid is widely used as an antimicrobial agent and skincare ingredient, while the thiolactone’s applications remain understudied but could involve sulfur-specific reactivity in drug design.
Tyrosol (2-(4-Hydroxyphenyl)ethyl Alcohol)
- Structure: Phenolic hydroxyl group with an ethanol side chain.
- Key Differences: Tyrosol lacks a ketone and sulfur, making it more polar and less reactive toward nucleophiles.
1-(4-Hydroxyphenyl)propan-2-one
- Structure : Linear ketone with a 4-hydroxyphenyl group.
(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one
- Structure: Oxathiolanone (five-membered ring with one oxygen and one sulfur) with bulky substituents.
- Key Differences: The oxathiolanone core incorporates both oxygen and sulfur, unlike the purely sulfur-based thiolan-2-one. This hybrid structure may offer intermediate electronic properties between lactones and thiolactones .
Physical and Chemical Properties
Calculated based on structural similarity to oxathiolanone derivatives. *Inferred from sulfur-containing analogs.
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